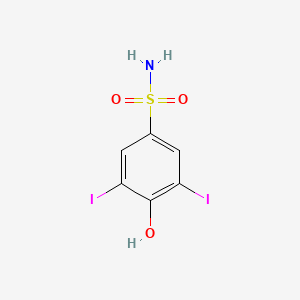
4-Hydroxy-3,5-diiodobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3,5-diiodobenzenesulfonamide is an organic compound characterized by the presence of hydroxyl, diiodo, and sulfonamide functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3,5-diiodobenzenesulfonamide typically involves the iodination of 4-hydroxybenzenesulfonamide. The process begins with the sulfonation of phenol to produce 4-hydroxybenzenesulfonamide, followed by iodination using iodine or iodinating agents under controlled conditions. The reaction is usually carried out in the presence of an oxidizing agent to facilitate the incorporation of iodine atoms into the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3,5-diiodobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to produce amines.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced sulfonamide derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-3,5-diiodobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3,5-diiodobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The iodine atoms may enhance the compound’s reactivity and binding affinity to target molecules, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3,5-diiodobenzamide: Similar structure but with an amide group instead of a sulfonamide group.
4-Hydroxy-3,5-diiodobenzoic acid: Contains a carboxylic acid group instead of a sulfonamide group.
4-Hydroxy-3,5-diiodobenzyl alcohol: Features a hydroxyl group attached to a benzyl position.
Uniqueness
4-Hydroxy-3,5-diiodobenzenesulfonamide is unique due to the presence of both iodine atoms and a sulfonamide group, which confer distinct chemical and biological properties
Properties
CAS No. |
2315-76-6 |
|---|---|
Molecular Formula |
C6H5I2NO3S |
Molecular Weight |
424.98 g/mol |
IUPAC Name |
4-hydroxy-3,5-diiodobenzenesulfonamide |
InChI |
InChI=1S/C6H5I2NO3S/c7-4-1-3(13(9,11)12)2-5(8)6(4)10/h1-2,10H,(H2,9,11,12) |
InChI Key |
AJZNNQQBMCBVPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(3-Fluorobenzyl)sulfanyl]-9-(2-methylpropyl)-9h-purin-2-amine](/img/structure/B14750532.png)
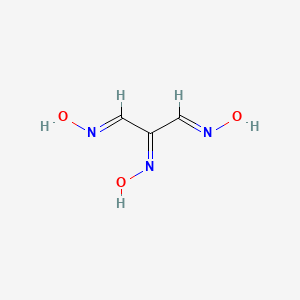
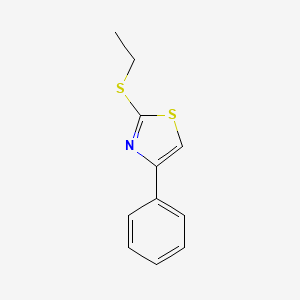
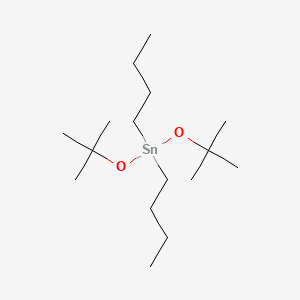
![2-Methyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazole-7-carboxylic acid](/img/structure/B14750544.png)
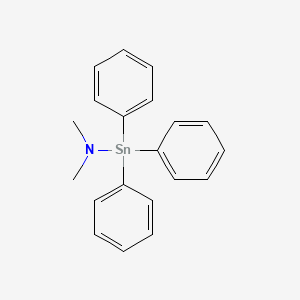
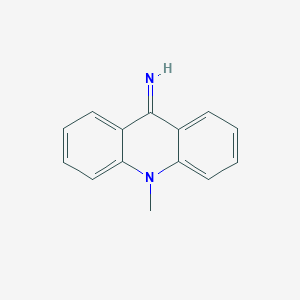

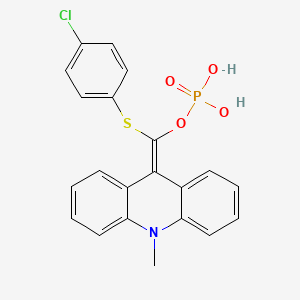
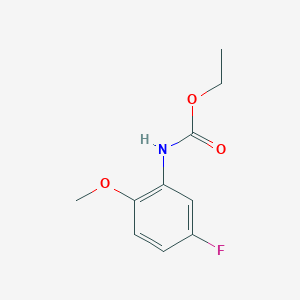
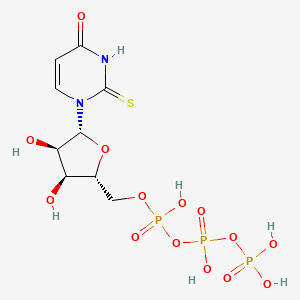

![(4-Amino-7-benzyl-2-methyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)(phenyl)methanone](/img/structure/B14750610.png)
